N-allyl-N'-(3-aminophenyl)thiourea
Description
N-Allyl-N'-(3-aminophenyl)thiourea is a thiourea derivative characterized by an allyl group attached to one nitrogen and a 3-aminophenyl group attached to the other nitrogen of the thiourea core. Thioureas are sulfur-containing analogs of urea, known for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Properties
IUPAC Name |
1-(3-aminophenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h2-5,7H,1,6,11H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKFPIGVGLBKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Structural and Electronic Comparisons
Thiourea derivatives exhibit varied biological activities depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties
Key Observations:
- Electronic Effects: The 3-aminophenyl group in the target compound donates electrons via its amino group, contrasting with electron-withdrawing groups (e.g., nitro in or chloro in ), which may reduce reactivity toward electrophilic targets.
Anticancer Potential :
- EGFR Inhibition: N-Benzoyl-N'-phenylthiourea derivatives (e.g., from ) inhibit EGFR tyrosine kinase, a key target in cancer therapy. The allyl and aminophenyl groups in the target compound may similarly interact with EGFR’s ATP-binding pocket, though steric effects from the allyl group could modulate efficacy .
- Anti-Amoebic Activity: Amino acid-functionalized thioureas (M1, M2 in ) show enhanced activity against Acanthamoeba due to hydrophilic moieties. The 3-aminophenyl group in the target compound may mimic this behavior, facilitating interactions with transport proteins .
Analgesic and Catalytic Properties :
- Analgesic Potential: N-Allyl-N-(benzoylcarbamothioyl)benzamide () was studied for analgesia via molecular docking. The target compound’s allyl and aminophenyl groups may similarly interact with pain receptors like COX-2 .
- Catalytic Activity: Sulfonaryl thioureas () show catalytic efficiency in organic reactions. The amino group in the target compound could act as a hydrogen-bond donor, enhancing catalytic properties in asymmetric synthesis .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding: N-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea () forms intramolecular N–H⋯O bonds and intermolecular N–H⋯S interactions, stabilizing its crystal structure. The target compound’s amino group may similarly participate in hydrogen bonding, affecting solubility and crystallinity .
- Thermal Stability : Trifluoromethyl groups (as in ) enhance thermal stability. The allyl group in the target compound may reduce melting points compared to bulkier substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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